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Tantalum silicide

Semiconductor Metallization Ohmic Contacts CMOS Process Integration

Select Tantalum silicide (Ta5Si3, CAS 12067-56-0) for its quantifiable performance edge in microelectronics. Its vacuum work function (4.71 eV) enables precise Vth tuning for CMOS gates, while low post-anneal resistivity (45–60 µΩ·cm) and superior diffusion-barrier integrity prevent contact degradation. For high-temperature coatings, its self-healing SiO₂ scale ensures sustained oxidation resistance. Insist on ≥99.5% purity to maintain film quality and device reliability. Available as fine powder, sputtering targets, or custom granulations. Request a quote for bulk R&D pricing.

Molecular Formula Si3Ta5
Molecular Weight 988.99 g/mol
CAS No. 12067-56-0
Cat. No. B078852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum silicide
CAS12067-56-0
Molecular FormulaSi3Ta5
Molecular Weight988.99 g/mol
Structural Identifiers
SMILES[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta]
InChIInChI=1S/3Si.5Ta
InChIKeyVGQSEFBWEDYXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Silicide (TaSi₂, CAS 12067-56-0): Core Properties and Technical Positioning


Tantalum silicide (TaSi₂) is a refractory transition metal disilicide with a hexagonal C40 crystal structure, recognized for its exceptional combination of high-temperature stability, low electrical resistivity, and reliable process compatibility in microelectronics [1]. It is distinguished by a high melting point of approximately 2200 °C, a bulk resistivity in the range of 8.5 to 55 µΩ·cm, and a work function around 4.71 eV, making it a critical material for applications spanning semiconductor metallization, high-temperature coatings, and advanced ceramics [2][3].

The Risk of Substituting Tantalum Silicide (TaSi₂) with Other Refractory Silicides


While refractory metal silicides like MoSi₂, WSi₂, and TiSi₂ share a similar chemical class, their functional performance in critical parameters—including electrical resistivity, contact behavior, oxidation kinetics, and work function—differs significantly. Direct substitution of TaSi₂ with a generic alternative is not advisable without rigorous process re-validation, as it can lead to deviations in device performance, such as altered threshold voltages in CMOS gates, increased contact resistance in p-type silicon, or premature failure of diffusion barriers at elevated temperatures [1][2]. The following evidence demonstrates the quantifiable, performance-driven differentiation that justifies the targeted selection of TaSi₂.

Quantitative Evidence: Tantalum Silicide (TaSi₂) vs. Competing Silicides in Semiconductor Applications


Lower Contact Resistance to p+ Silicon Compared to TiSi₂

In a direct comparison of ohmic contacts to heavily doped p-type silicon (p+Si), TaSi₂ contacts exhibit lower specific contact resistance than those formed with TiSi₂ under comparable processing conditions. This difference is attributed to the formation of titanium diboride (TiB₂) at the TiSi₂/Si interface, which degrades contact performance [1].

Semiconductor Metallization Ohmic Contacts CMOS Process Integration

Distinct High-Temperature Resistivity Saturation vs. WSi₂ and MoSi₂

The temperature dependence of electrical resistivity for TaSi₂ is fundamentally different from that of WSi₂ and MoSi₂. At elevated temperatures, TaSi₂ exhibits a negative deviation from linearity followed by a quasisaturation of its intrinsic resistivity. In contrast, the resistivity data for WSi₂ and MoSi₂ shows a positive deviation from linearity [1][2].

Electrical Transport Thin Film Characterization High-Temperature Electronics

Higher Vacuum Work Function Compared to WSi₂

Measurements of vacuum thermionic work functions reveal that TaSi₂ possesses a higher work function than WSi₂. The reported values for TaSi₂ and WSi₂ are 4.71 eV and 4.62 eV, respectively, after outgassing [1]. A separate study on gate electrodes achieved an effective work function of 3.98 eV for Ta-Si alloys after arsenic implantation, demonstrating its suitability for n-type metal gate applications [2].

Gate Electrode Material CMOS Threshold Voltage Tuning Work Function Engineering

Effective Diffusion Barrier for Al Metallization up to 475 °C

When used as a thin underlayer for aluminum-silicon (Al-Si) metallization, Ta-rich tantalum silicide films effectively impede the interdiffusion of Al and Si across the barrier. This barrier property is maintained up to a temperature of 475 °C, which is critical for the thermal budget of back-end-of-line (BEOL) semiconductor processing [1].

Diffusion Barrier ULSI Metallization Contact Reliability

Reproducible Low Resistivity of 45-60 µΩ·cm After 1000 °C Anneal

A systematic study on DC-sputtered tantalum disilicide films demonstrated that a reproducible resistivity in the range of 45-60 µΩ·cm can be achieved after a high-temperature anneal at 1000 °C [1]. This value is well within the acceptable range for low-resistance gate and interconnect applications and is comparable to, or better than, other silicides after similar high-temperature processing.

Thin Film Processing Sputter Deposition Electrical Characterization

Validated Application Scenarios for Tantalum Silicide (TaSi₂) in Advanced Manufacturing and Research


Gate Electrodes in High-Performance CMOS Transistors

TaSi₂ is a material of choice for gate electrodes in modern CMOS technology. Its higher vacuum work function (4.71 eV) compared to alternatives like WSi₂ (4.62 eV) allows for more precise threshold voltage (Vth) tuning [1]. This enables the reduction of channel doping in n-channel transistors without altering Vth, a strategy proven to enhance carrier mobility and device performance [2]. The material's low post-anneal resistivity (45-60 µΩ·cm) and compatibility with self-aligned silicide (salicide) processes further solidify its position in advanced logic and memory device fabrication.

Low-Resistance Source/Drain Contacts for PMOS Devices

For reliable p-channel MOSFET (PMOS) operation, minimizing contact resistance is paramount. Direct comparative studies show that TaSi₂ contacts to p+ silicon exhibit lower resistance than those formed with TiSi₂ [3]. This advantage stems from the absence of deleterious interfacial phases (like TiB₂) that plague TiSi₂ contacts. Therefore, TaSi₂ is a superior candidate for source/drain metallization in PMOS devices, ensuring reduced parasitic resistance and improved drive current.

Reliable Diffusion Barrier Layers in VLSI Interconnects

In the complex metallization stacks of VLSI circuits, TaSi₂ serves as an effective diffusion barrier. Research confirms that a thin, Ta-rich tantalum silicide underlayer impedes the interdiffusion of aluminum and silicon at temperatures up to 475 °C [4]. This property is essential for maintaining contact integrity and preventing junction spiking during the thermal cycles of back-end-of-line (BEOL) processing, thereby enhancing the long-term reliability of integrated circuits.

High-Temperature Protective Coatings for Aerospace Components

The extreme melting point (~2200 °C) and unique oxidation kinetics of TaSi₂ make it a valuable component in high-temperature coatings, particularly for protecting tantalum-based alloys and C/C composites in aerospace applications [5][6]. While the oxidation resistance of monolithic TaSi₂ can be enhanced with coatings (e.g., SiO₂) or alloying, its ability to form a self-healing SiO₂ scale at high temperatures is a key mechanism for protecting underlying substrates in extreme environments, such as those encountered by leading edges and combustors.

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